Cas no 260065-86-9 ((1R,2S)-2-aminocyclohexan-1-ol)

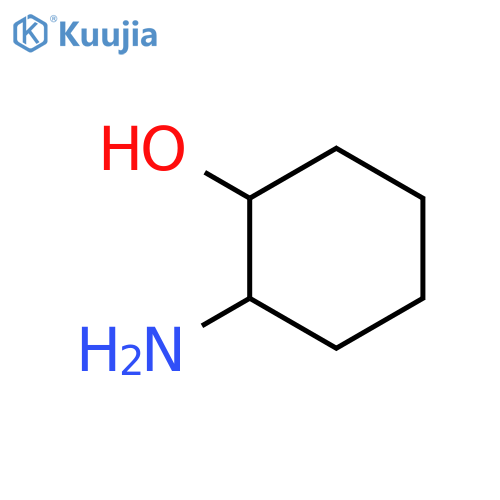

260065-86-9 structure

商品名:(1R,2S)-2-aminocyclohexan-1-ol

(1R,2S)-2-aminocyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R,2S)-2-Aminocyclohexanol

- cis-1-amino-2-hydroxycyclohexane

- cis-2-amino-cyclohexanol

- cis-2-hydroxycyclohexanamine

- (1R,2S)-2-aminocyclohexan-1-ol

- AKOS016843837

- E83757

- cis-2-Aminocyclohexanol

- Cyclohexanol, 2-amino-, (1R,2S)-rel-

- PS-15578

- cis-2-Amino-cyclohexane-1-ol

- DB-008724

- SCHEMBL409749

- EN300-100806

- 260065-86-9

- cis-(+/-)-2-aminocyclohexanol

- Cyclohexanol, 2-amino-, (1R,2S)-

- F89022

- (1R*,2S*)-2-aminocyclohexanol

- MFCD12407412

- 2-Aminocyclohexanol, cis

- 931-15-7

- CS-0030060

-

- MDL: MFCD11618002

- インチ: InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

- InChIKey: PQMCFTMVQORYJC-NTSWFWBYSA-N

- ほほえんだ: N[C@H]1CCCC[C@H]1O

計算された属性

- せいみつぶんしりょう: 115.10000

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.037±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 89.5 ºC

- ふってん: 201.1±33.0 ºC (760 Torr),

- フラッシュポイント: 75.4±25.4 ºC,

- ようかいど: 可溶性(189 g/l)(25ºC)、

- PSA: 46.25000

- LogP: 0.94890

(1R,2S)-2-aminocyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-100806-0.1g |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 95% | 0.1g |

$49.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93570-5G |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 97% | 5g |

¥ 1,452.00 | 2023-03-14 | |

| Chemenu | CM201235-5g |

(1R,2S)-2-Aminocyclohexanol |

260065-86-9 | 95% | 5g |

$528 | 2021-06-15 | |

| Chemenu | CM201235-10g |

(1R,2S)-2-Aminocyclohexanol |

260065-86-9 | 95% | 10g |

$795 | 2021-06-15 | |

| Chemenu | CM201235-25g |

(1R,2S)-2-Aminocyclohexanol |

260065-86-9 | 95% | 25g |

$1328 | 2021-06-15 | |

| eNovation Chemicals LLC | Y1010029-25G |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 97% | 25g |

$985 | 2024-05-23 | |

| Enamine | EN300-100806-10.0g |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 10g |

$295.0 | 2023-06-10 | ||

| Enamine | EN300-100806-1.0g |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 1g |

$56.0 | 2023-06-10 | ||

| Enamine | EN300-100806-2.5g |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 95% | 2.5g |

$102.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93570-10g |

(1R,2S)-2-aminocyclohexan-1-ol |

260065-86-9 | 97% | 10g |

¥2579.0 | 2024-04-21 |

(1R,2S)-2-aminocyclohexan-1-ol 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

260065-86-9 ((1R,2S)-2-aminocyclohexan-1-ol) 関連製品

- 13552-09-5(2-Aminooctadecane-1,3-diol)

- 59260-76-3(trans-2-aminocyclopentanol)

- 6850-38-0(2-Aminocyclohexanol)

- 57070-95-8(cis-2-aminocyclopentanol)

- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)

- 24006-62-0(Sphinganine-C20)

- 3102-56-5(DL-erythro-Dihydrosphingosine)

- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:260065-86-9)(1R,2S)-2-aminocyclohexan-1-ol

清らかである:99%

はかる:25g

価格 ($):666.0